molecular formula C9H13NO B058563 1-(1-Propyl-1H-pyrrol-2-yl)ethanone CAS No. 121805-97-8

1-(1-Propyl-1H-pyrrol-2-yl)ethanone

Cat. No.: B058563
CAS No.: 121805-97-8
M. Wt: 151.21 g/mol
InChI Key: JWJSVYMHRSMQGI-UHFFFAOYSA-N
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Description

1-(1-Propyl-1H-pyrrol-2-yl)ethanone is a high-purity alkylated pyrrole derivative that serves as a versatile and critical synthetic intermediate in advanced organic and medicinal chemistry research. This compound features a propyl-substituted pyrrole ring core functionalized with an acetyl group, a structural motif that makes it a valuable precursor for the synthesis of more complex heterocyclic systems. Its primary research value lies in its application as a key building block for the development of novel pharmacologically active compounds, including potential ligands for various receptor systems, and in the construction of functional materials such as organic semiconductors and dyes. The acetyl group provides a reactive ketone functionality amenable to further chemical transformations, including condensation reactions, nucleophilic additions, and reductions, enabling researchers to efficiently generate diverse chemical libraries. The propyl chain enhances the compound's lipophilicity, which can be a critical parameter in tuning the physicochemical properties of resultant molecules for structure-activity relationship (SAR) studies. Researchers utilize this chemical to explore new pathways in heterocyclic chemistry and to investigate the biochemical interactions and mechanisms of action of novel synthetic analogs in controlled in vitro settings. It is supplied exclusively for laboratory research purposes.

Properties

CAS No.

121805-97-8

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(1-propylpyrrol-2-yl)ethanone

InChI

InChI=1S/C9H13NO/c1-3-6-10-7-4-5-9(10)8(2)11/h4-5,7H,3,6H2,1-2H3

InChI Key

JWJSVYMHRSMQGI-UHFFFAOYSA-N

SMILES

CCCN1C=CC=C1C(=O)C

Canonical SMILES

CCCN1C=CC=C1C(=O)C

Synonyms

Ethanone, 1-(1-propyl-1H-pyrrol-2-yl)- (9CI)

Origin of Product

United States

Synthetic Methodologies for 1 1 Propyl 1h Pyrrol 2 Yl Ethanone and Analogues

Established Synthetic Routes for Pyrrole (B145914) Ketones

Traditional methods for synthesizing the pyrrole ring remain fundamental in organic chemistry. These routes often provide reliable access to a wide range of substituted pyrroles.

Paal-Knorr Cyclization Approaches and Modifications

The Paal-Knorr synthesis is a widely utilized and straightforward method for preparing substituted pyrroles. wikipedia.org It involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, such as propylamine, to yield the corresponding N-substituted pyrrole. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org

The mechanism involves the amine attacking the carbonyl groups to form a di-imino intermediate or, more likely, a hemiaminal which then cyclizes. wikipedia.orgalfa-chemistry.comrgmcet.edu.in Subsequent dehydration yields the aromatic pyrrole ring. wikipedia.org While efficient, a primary limitation of the traditional Paal-Knorr synthesis can be the harsh reaction conditions, such as prolonged heating, which may not be suitable for substrates with sensitive functional groups. rgmcet.edu.in To address this, numerous modifications have been developed, including the use of various acid catalysts and greener methodologies like microwave-assisted synthesis or the use of eco-friendly catalysts like L-proline or bismuth nitrate (B79036). rsc.orgrgmcet.edu.inbeilstein-journals.org For instance, an iron(III) chloride-catalyzed Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran (B146720) with amines in water provides an operationally simple and mild route to N-substituted pyrroles. organic-chemistry.org

Paal-Knorr Synthesis Overview
Reactants 1,4-Dicarbonyl compound, Primary Amine (e.g., propylamine) or Ammonia. organic-chemistry.org
Product N-substituted or N-unsubstituted pyrrole. wikipedia.org
Conditions Typically neutral or weakly acidic; acid catalysts like acetic acid can accelerate the reaction. organic-chemistry.org
Advantages Simplicity, efficiency, and wide applicability. rgmcet.edu.in
Limitations Availability of 1,4-dicarbonyl precursors, harsh conditions in some cases. alfa-chemistry.com

Hantzsch Pyrrole Synthesis and Related Annulation Reactions

The Hantzsch pyrrole synthesis is another classical method that provides access to substituted pyrroles. wikipedia.org This multicomponent reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. thieme-connect.comwikipedia.org The versatility of the reactants allows for the synthesis of a wide variety of substituted pyrroles, which are valuable in medicinal chemistry and total synthesis. wikipedia.org

The reaction mechanism begins with the formation of an enamine from the β-ketoester and the amine. quimicaorganica.org This enamine then attacks the α-haloketone, followed by cyclization and elimination to form the pyrrole ring. quimicaorganica.org Despite being a named reaction, the Hantzsch synthesis has been historically less utilized than other methods. thieme-connect.com However, recent innovations using non-conventional conditions, such as solid-phase synthesis and continuous flow chemistry, have revitalized this classical reaction, offering higher yields and simpler purification processes. thieme-connect.comnih.gov

Knorr Pyrrole Synthesis and Derivatives

The Knorr pyrrole synthesis is a cornerstone reaction for producing substituted pyrroles, first reported in 1884. wikipedia.orgsynarchive.com The method involves the reaction between an α-aminoketone and a β-ketoester (or a compound with an α-carbonyl electron-withdrawing group). wikipedia.org A significant practical consideration is that α-aminoketones are prone to self-condensation and are therefore typically prepared in situ. wikipedia.org The common procedure involves the reduction of an α-oximino-ketone using a reducing agent like zinc dust in acetic acid. wikipedia.org

The original synthesis by Ludwig Knorr utilized two equivalents of ethyl acetoacetate, one of which was converted to an oxime and then reduced to the α-aminoketone before reacting with the second equivalent of the β-ketoester. wikipedia.org This method allows for the construction of highly functionalized pyrroles. taylorandfrancis.com A catalytic version has also been developed using a manganese catalyst for the dehydrogenative coupling of amino alcohols with keto esters. organic-chemistry.org

Nucleophilic Substitution Reactions in N-Substituted Pyrrole Acetylation

For the synthesis of 1-(1-propyl-1H-pyrrol-2-yl)ethanone, a key transformation is the introduction of an acetyl group onto a pre-formed N-propylpyrrole ring. This is typically achieved through electrophilic acylation, a form of substitution reaction. The N-substituent can influence the reactivity and regioselectivity of this process.

Acylation of N-substituted pyrroles often favors the 2-position. For instance, N-alkoxycarbonyl pyrroles can be effectively acylated at the 2-position using a carboxylic acid (like acetic acid) activated with an agent such as trifluoromethanesulfonic anhydride (B1165640). acs.org While 2-acylation is common, isomerization to the 3-acyl isomer can sometimes occur under Brønsted acid catalysis. acs.org The use of ionic liquids has been shown to facilitate highly regioselective N-substitution of pyrrole with various electrophiles, which could be a preliminary step before the final acylation. organic-chemistry.orgorganic-chemistry.org

Acylation Strategies Reagents Key Features
Friedel-Crafts Acylation Acyl chloride/anhydride, Lewis AcidClassic method, can have issues with pyrrole polymerization.
Tf₂O Activation Carboxylic acid, Trifluoromethanesulfonic anhydride (Tf₂O)Effective for N-alkoxycarbonyl pyrroles, proceeds via a mixed anhydride. acs.org
Iodide-Mediated Acylation Acid chloride, Iodide sourceActivates acid chlorides to more reactive acid iodides for reaction with weak nucleophiles like N-methylpyrrole. organic-chemistry.org

Advanced and Novel Synthetic Strategies for Pyrrole Ethanones

Modern synthetic chemistry aims for greater efficiency, sustainability, and atom economy. This has led to the development of novel strategies for pyrrole synthesis that often avoid harsh reagents or metal catalysts.

Metal-Free Cycloaddition and Condensation Reactions

Transition-metal-free reactions are increasingly important as they offer greener and often more cost-effective synthetic routes. rsc.orgrsc.org Several metal-free methods have been developed for the synthesis of substituted pyrroles.

One such approach involves a [3+2] cycloaddition process using benzylidenemalononitriles and ethyl glycinate (B8599266) hydrochloride, catalyzed by iodine, to produce 5-amino-1H-pyrrole-2-carboxylates. nih.gov Another strategy employs an iodoxybenzoic acid (IBX)-mediated oxidative cyclization of N-hydroxyalkyl enamines to furnish 2,3-disubstituted pyrroles under mild conditions. organic-chemistry.orgnih.gov Furthermore, a one-pot synthesis employing an aza-Wittig reaction between chromones and phenacyl azides provides a mild, metal-free route to a library of pyrrole building blocks with high yields and a broad substrate scope. rsc.org These advanced methods highlight the ongoing evolution of pyrrole synthesis, moving towards more sustainable and versatile protocols. nih.gov

Transition Metal-Catalyzed Coupling in Pyrrole Functionalization

Transition metal-catalyzed reactions have become powerful tools for the direct functionalization of pyrrole rings, offering high efficiency and selectivity.

Palladium catalysts, in particular, have demonstrated versatility in the C-H oxidative coupling of substituted pyrroles. nih.gov For instance, the direct arylation of N-acyl pyrroles with aryl chlorides can be achieved using a palladium acetate (B1210297) catalyst in conjunction with a phosphine (B1218219) ligand. acs.org This approach allows for the introduction of various aryl groups at the C2 position of the pyrrole ring. Another notable palladium-catalyzed reaction is the selective C5 alkylation of 2,3-disubstituted pyrroles, which proceeds through a norbornene-mediated C-H activation pathway. jiaolei.group

Ruthenium catalysts also play a significant role in pyrrole functionalization. A cationic ruthenium catalyst, Ru3(CO)12/NH4PF6, has been effectively used for the intermolecular coupling of pyrroles with terminal alkynes, leading to the formation of α-gem-vinylpyrroles. nih.govnih.gov Mechanistic studies, including carbon isotope effects and Hammett correlations, suggest a rate-limiting C-C bond formation step in this coupling reaction. nih.gov

Furthermore, copper-catalyzed reactions provide an alternative for the synthesis of N-substituted pyrroles. An aerobic oxidative coupling of diols and primary amines using a Cu/ABNO catalyst system allows for the formation of N-substituted pyrroles at room temperature with oxygen as the oxidant. organic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Reactions for Pyrrole Functionalization

Catalyst SystemReactantsProduct TypeReference
Palladium Acetate / 2-(dicyclohexylphosphino)-biphenylN-acyl pyrroles, Aryl chloridesC2-arylated pyrroles acs.org
Pd(II) / Norbornene2,3-disubstituted pyrrolesC5-alkylated pyrroles jiaolei.group
Ru3(CO)12/NH4PF6Pyrroles, Terminal alkynesα-gem-vinylpyrroles nih.govnih.gov
Cu/ABNODiols, Primary aminesN-substituted pyrroles organic-chemistry.org

Multi-component Reactions for Pyrrole Ring Construction

Multi-component reactions (MCRs) offer an efficient and environmentally friendly approach to constructing the pyrrole ring in a single step from simple starting materials. rsc.orgrsc.org These reactions are highly attractive due to their atom economy and the ability to generate complex molecules with high diversity. rsc.orgrsc.orgnih.gov

Several named reactions fall under the umbrella of MCRs for pyrrole synthesis. The Hantzsch pyrrole synthesis involves the reaction of a β-haloketone or aldehyde with ammonia or a primary amine and a β-ketoester. pharmaguideline.com The Knorr pyrrole synthesis utilizes the condensation of an α-amino ketone with a dicarbonyl compound that has an activated methylene (B1212753) group. pharmaguideline.com A widely used method is the Paal-Knorr pyrrole synthesis , which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form a substituted pyrrole. pharmaguideline.com

Recent advancements in MCRs have expanded the scope and utility of pyrrole synthesis. For example, a gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes provides a regioselective route to substituted pyrroles. organic-chemistry.org Iron catalysts have also been employed in the radical cycloaddition of enamides and 2H-azirines to produce valuable triaryl-substituted pyrroles under mild conditions. organic-chemistry.org

Derivatization Strategies of Existing Pyrrole Cores

The functionalization of a pre-existing pyrrole core, particularly through acylation, is a fundamental strategy for synthesizing compounds like this compound.

The Friedel-Crafts acylation is a classic and widely used method for introducing an acyl group onto the pyrrole ring. nsf.gov The reaction of pyrrole with acetic anhydride at elevated temperatures can yield 2-acetylpyrrole (B92022). pharmaguideline.com The regioselectivity of this reaction is a key consideration. For instance, the use of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst can lead to regioselective C-acylation of pyrroles in high yields. researchgate.net Mechanistic studies have shown that DBN acts as a nucleophilic organocatalyst, with the formation of a key N-acyl-amidine intermediate. researchgate.net Triflic acid has also been employed as a proton source for efficient and regioselective intramolecular Friedel-Crafts acylation. nih.gov

The choice of acylating agent and reaction conditions can influence the outcome. N-acylbenzotriazoles, in the presence of a Lewis acid like TiCl4, have been shown to be mild and regioselective C-acylating agents for pyrroles. nih.gov

Anionic rearrangements, such as the "pyrrole dance," provide another route to 2-aroylpyrroles. This process, which can be controlled by the choice of base, involves an intermolecular rearrangement of N-acylpyrroles. nsf.gov

Table 2: Reagents and Conditions for Pyrrole Acylation

Reagent/CatalystAcylating AgentProductReference
Acetic Anhydride (at 200°C)Acetic Anhydride2-Acetylpyrrole pharmaguideline.com
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)Acylating AgentRegioselective C-acylated pyrroles researchgate.net
TiCl4N-acylbenzotriazoles2-Acylpyrroles or 3-Acylpyrroles nih.gov
Triflic Acid-Intramolecularly acylated pyrroles nih.gov
LiN(SiMe3)2N-acylpyrroles2-Aroylpyrroles (via pyrrole dance) nsf.gov

Scalability and Efficiency Considerations in Synthetic Protocols

The transition from laboratory-scale synthesis to large-scale production presents significant challenges, making scalability and efficiency crucial considerations in the development of synthetic protocols for pyrrole derivatives.

Flow chemistry using microreactors has emerged as a powerful technique for the scalable synthesis of pyrroles. acs.orgtue.nl This method allows for precise control over reaction parameters, leading to high yields and improved safety. A flow chemistry approach for pyrrole synthesis has been developed and optimized in microreactors, achieving near-quantitative yields. acs.orgtue.nl This method was successfully scaled up in a larger, glass microstructured flow reactor, demonstrating the potential for producing pyrrole derivatives at a significant rate. acs.orgtue.nl

The efficiency of a synthetic route is also determined by factors such as the number of steps, the cost and availability of starting materials, and the ease of purification. Multi-component reactions are inherently efficient as they combine several steps into one pot, reducing waste and saving time. rsc.orgrsc.org The development of one-pot procedures, such as the synthesis of protected (1-phenyl-1H-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts, further enhances synthetic efficiency by eliminating the need to isolate intermediates. nih.gov

Compound Information

Spectroscopic and Analytical Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, detailed spectroscopic and advanced analytical data for the chemical compound This compound could not be located in publicly accessible sources.

Efforts to retrieve experimental data for the structural elucidation and molecular confirmation of this specific N-propyl substituted pyrrole derivative were unsuccessful. This includes a lack of available information on:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific ¹H NMR (Proton Nuclear Magnetic Resonance) or ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) spectral data, such as chemical shifts (δ), coupling constants (J), or signal multiplicities, were found.

Mass Spectrometry (MS): Searches for High-Resolution Mass Spectrometry (HRMS) data to confirm the exact molecular weight and elemental composition, as well as Electron Ionization Mass Spectrometry (EI-MS) data to understand its fragmentation patterns, did not yield any results for the target compound.

Vibrational Spectroscopy: Information regarding the application of techniques such as Fourier-transform infrared (FT-IR) or Raman spectroscopy to identify the characteristic vibrational modes of the functional groups present in the molecule is not available.

While data exists for the related parent compound, 1-(1H-pyrrol-2-yl)ethanone (also known as 2-acetylpyrrole), and other various pyrrole derivatives, this information is not directly applicable for a detailed and accurate characterization of the N-propylated analog as requested. The presence of the propyl group on the nitrogen atom of the pyrrole ring would significantly alter the spectroscopic fingerprint of the molecule.

Due to the absence of the necessary factual and numerical data, the generation of a scientifically accurate article with detailed research findings and data tables for this compound is not possible at this time.

Spectroscopic and Advanced Analytical Characterization of 1 1 Propyl 1h Pyrrol 2 Yl Ethanone

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of a related compound, 2-acetylpyrrole (B92022), reveals characteristic absorption bands that are instrumental in its identification. For instance, the peak observed around 729 cm⁻¹ is attributed to the C-H vibration of the hydrogen atoms at the 2 and 5 positions of the pyrrole (B145914) ring. researchgate.net

Table 1: Characteristic FTIR Vibrational Frequencies for Related Pyrrole Compounds

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Reference
C-H (Pyrrole Ring)Out-of-plane bending729 researchgate.net
C=O (Ketone)Stretching~1650 researchgate.net
C-N (Pyrrole Ring)StretchingNot Specified
C-H (Alkyl)Stretching & BendingNot Specified

Note: The data presented is based on the analysis of structurally similar compounds and general spectroscopic principles. The exact wavenumbers for 1-(1-Propyl-1H-pyrrol-2-yl)ethanone may vary.

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for separating components of a mixture and for the quantitative analysis of individual compounds.

HPLC and UHPLC are widely used for the separation and analysis of non-volatile or thermally labile compounds. For the analysis of 2-acetylpyrrole, a reverse-phase (RP) HPLC method has been developed. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The use of smaller 3 µm particles in columns allows for faster UPLC applications. sielc.com These methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 2: Exemplary HPLC/UHPLC Parameters for the Analysis of Related Pyrrole Compounds

ParameterConditionReference
Column Newcrom R1 (Reverse-Phase) sielc.com
Mobile Phase Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) sielc.com
Application Analytical and Preparative Separation, Pharmacokinetics sielc.com

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. The related compound, 2-acetyl-1-pyrroline (B57270), a key aroma component in many foods, is frequently analyzed using GC, often coupled with mass spectrometry (GC-MS) or olfactometry. nih.govnih.gov GC-MS analysis of 2-acetylpyrrole has been used to confirm its presence and to monitor its conversion in chemical reactions. mdpi.com For instance, the analysis of 2-acetylpyrrole by GC-MS can be performed using a helium carrier gas and a temperature-programmed oven to ensure efficient separation. mdpi.com The mass spectrometer, operating in electron impact (EI) mode, provides structural information for identification. mdpi.com

Table 3: Typical GC Parameters for the Analysis of Related Pyrrole Compounds

ParameterConditionReference
Carrier Gas Helium mdpi.com
Oven Program Initial hold at 45°C, ramp to 150°C at 3°C/min mdpi.com
Injector Temperature 230°C mdpi.com
Detector Mass Spectrometer (Electron Impact Ionization) mdpi.com

Application of Quantum-Mechanical Driven Iterative Full Spin Analysis (QM-HiFSA) for Complex Spectra Interpretation

Quantum-Mechanical Driven Iterative Full Spin Analysis (QM-HiFSA) is an advanced NMR data analysis technique that provides highly accurate interpretation of complex spectra. nih.gov This method moves beyond manual spectral analysis by using quantum mechanics to establish complete chemical shift (δ) and coupling constant (J) profiles. nih.govacs.org While a direct application of QM-HiFSA to this compound was not found in the search results, its use in analyzing structurally complex molecules like choline (B1196258) sulfate (B86663) highlights its potential. nih.govresearchgate.net

QM-HiFSA can accurately determine spectral parameters, including small heteronuclear couplings, and resolve non-first-order splitting patterns that can be challenging to interpret manually. nih.govacs.org The precise spectral information obtained from QM-HiFSA is valuable for unambiguous structure elucidation and quantitative analysis. nih.govnih.gov This computational approach can simulate spectra at different magnetic fields, making it a viable tool even for data acquired on lower-field benchtop NMR spectrometers. acs.org The application of QM-HiFSA to this compound would undoubtedly provide a definitive characterization of its proton NMR spectrum, resolving any complex spin systems and providing precise values for all proton chemical shifts and coupling constants.

Reactivity and Mechanistic Investigations of 1 1 Propyl 1h Pyrrol 2 Yl Ethanone

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. uobaghdad.edu.iqyoutube.com In 1-(1-Propyl-1H-pyrrol-2-yl)ethanone, the reactivity and orientation of incoming electrophiles are dictated by the combined electronic effects of the N-propyl group and the 2-acetyl group. The N-propyl group is an electron-donating group, which activates the pyrrole ring towards electrophilic substitution. Conversely, the 2-acetyl group is an electron-withdrawing group due to the carbonyl moiety, which deactivates the ring.

Electrophilic substitution on unsubstituted pyrrole preferentially occurs at the C2 (or α) position because the resulting cationic intermediate (arenium ion) is better stabilized by resonance (three resonance structures) compared to attack at the C3 (or β) position (two resonance structures). uobaghdad.edu.iqonlineorganicchemistrytutor.com Since the C2 position in the target molecule is already occupied, substitution is directed to the remaining C3, C4, and C5 positions.

The directing effects are as follows:

N-Propyl group (activating): Directs incoming electrophiles to the C2 and C5 positions.

2-Acetyl group (deactivating): Directs incoming electrophiles to the C4 position.

The outcome of an electrophilic substitution reaction is therefore a result of the competition between these directing effects. Generally, substitution is favored at the C5 and C4 positions. For instance, Friedel-Crafts alkylation of 2-acetylpyrrole (B92022) has been shown to yield both 4- and 5-substituted products. cdnsciencepub.com The exact ratio of products depends on the specific electrophile and the reaction conditions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or sulfuryl chloride can introduce halogen atoms onto the ring, typically at the C4 and C5 positions. Pyrrole's high reactivity means that harsh conditions or strong Lewis acid catalysts are often unnecessary. mbbcollege.in

Nitration: Nitration requires mild reagents, such as acetyl nitrate (B79036) (generated from nitric acid and acetic anhydride) at low temperatures, to prevent polymerization and degradation of the pyrrole ring which is sensitive to strong acids. youtube.commbbcollege.in

Sulfonation: Sulfonation is typically carried out using a mild sulfur trioxide-pyridine complex to avoid the harsh conditions of concentrated sulfuric acid. youtube.commbbcollege.in

Table 1: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagent Predicted Major Product(s)
Bromination NBS, CCl₄ 1-(4-Bromo-1-propyl-1H-pyrrol-2-yl)ethanone and 1-(5-Bromo-1-propyl-1H-pyrrol-2-yl)ethanone
Nitration HNO₃, Ac₂O, -10°C 1-(1-Propyl-4-nitro-1H-pyrrol-2-yl)ethanone and 1-(1-Propyl-5-nitro-1H-pyrrol-2-yl)ethanone
Sulfonation SO₃/Pyridine This compound-4-sulfonic acid and this compound-5-sulfonic acid
Acylation Acyl chloride, Lewis Acid 1-(5-Acyl-1-propyl-1H-pyrrol-2-yl)ethanone

Transformations of the Ethanone (B97240) Moiety (e.g., Reduction, Condensation)

The ethanone (acetyl) group at the C2 position is a versatile functional handle for further molecular elaboration.

Reduction: The carbonyl group of the ethanone moiety can be selectively reduced.

Reduction to an Alcohol: Treatment with mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) reduces the ketone to a secondary alcohol, yielding 1-(1-(1-Propyl-1H-pyrrol-2-yl)ethyl)ol. researchgate.net

Reduction to an Alkyl Group: A complete reduction of the carbonyl to a methylene (B1212753) group (an ethyl group) can be achieved through various methods. A two-step sequence involving initial reduction to the alcohol followed by treatment with a reagent like sodium cyanoborohydride in the presence of acid is effective. researchgate.net This converts the 2-acetylpyrrole derivative into a 2-ethylpyrrole (B73703) derivative. The initial reduction of the carbonyl is often the rate-limiting step. researchgate.net

Condensation Reactions: The α-protons on the methyl group of the ethanone moiety are acidic and can be removed by a base to form an enolate. This enolate can then participate in condensation reactions.

Aldol Condensation: In the presence of a base like sodium hydroxide (B78521) or sodium carbonate, the enolate can react with aldehydes (e.g., benzaldehyde) or other ketones in an aldol-type condensation. quora.com This reaction forms a β-hydroxy ketone, which can subsequently undergo dehydration to yield an α,β-unsaturated ketone, a chalcone-like structure. Condensations involving 2-acetylpyridine (B122185) have been shown to produce complex products, including cyclohexanol (B46403) derivatives from multiple condensation events. rsc.org

Table 2: Key Transformations of the Ethanone Moiety

Reaction Type Reagents Product Structure
Reduction to Alcohol NaBH₄, EtOH 1-(1-(1-Propyl-1H-pyrrol-2-yl)ethyl)ol

Oxidative and Reductive Pathways in Pyrrole Derivatives

The pyrrole ring in this compound can undergo both oxidative and reductive transformations, though these reactions can be complex and lead to a variety of products.

Oxidative Pathways: Pyrroles are electron-rich and thus susceptible to oxidation. hyphadiscovery.com

Ring Oxidation: Oxidation, often mediated by cytochrome P450 enzymes in biological systems or chemical oxidants like chromium trioxide, can occur on the carbon atoms adjacent to the nitrogen. mbbcollege.inhyphadiscovery.com This can lead to the formation of epoxide intermediates, which may rearrange to form pyrrolidinones or undergo ring-opening to yield dicarbonyl compounds. hyphadiscovery.com The presence of the N-propyl and 2-acetyl substituents influences the regioselectivity and stability of these intermediates.

Oxidative Degradation: Strong oxidizing agents can lead to the complete degradation of the pyrrole ring, often resulting in the formation of maleimide (B117702) derivatives. mbbcollege.in

Reductive Pathways:

Ring Reduction (Hydrogenation): The pyrrole ring can be reduced to a pyrroline (B1223166) or a fully saturated pyrrolidine (B122466) ring. mbbcollege.in This typically requires catalytic hydrogenation with catalysts like nickel or platinum under high pressure and temperature. mbbcollege.in However, due to the presence of the reducible ketone, chemoselectivity can be a challenge. The reduction of the acyl group is often more readily achieved under milder conditions. nih.gov

Chemoselective Reduction: By carefully selecting the reducing agent and conditions, it is possible to selectively reduce either the pyrrole ring or the substituent. For instance, the reduction of 2-acyl-N-sulfonylpyrroles has been studied to achieve chemoselective reduction of either the carbonyl group or the pyrrole ring, yielding 2-alkylpyrroles or 3-pyrrolines, respectively. nih.gov

Reaction Mechanisms of N-Alkylation and Acylation of Pyrrole Systems

The synthesis of this compound itself involves two key mechanistic steps: N-alkylation of the pyrrole ring followed by acylation, or vice-versa.

Mechanism of N-Alkylation: The nitrogen atom in pyrrole is weakly acidic (pKa ≈ 17.5) and can be deprotonated by a strong base, such as sodium hydride (NaH) or butyllithium, to form the pyrrolide anion. wikipedia.org This anion is a potent nucleophile.

Deprotonation: Pyrrole reacts with a strong base (e.g., NaH) to form the sodium pyrrolide salt and hydrogen gas.

Nucleophilic Attack: The pyrrolide anion then acts as a nucleophile, attacking an electrophilic alkylating agent like 1-bromopropane (B46711) or propyl iodide in an Sₙ2 reaction. This forms the N-C bond, yielding N-propylpyrrole. wikipedia.orgcdnsciencepub.com

The choice of the counter-ion (e.g., Li⁺, Na⁺, K⁺) and solvent can influence the ratio of N-alkylation versus C-alkylation. More ionic bonds (like with potassium) and solvating solvents favor N-alkylation. wikipedia.org Phase transfer catalysis is another efficient method for achieving N-alkylation. cdnsciencepub.comtandfonline.com

Mechanism of Friedel-Crafts Acylation: Pyrrole and its N-alkyl derivatives are highly reactive towards Friedel-Crafts acylation, often not requiring a strong Lewis acid catalyst. mbbcollege.in The reaction of N-propylpyrrole with an acylating agent like acetyl chloride or acetic anhydride (B1165640) introduces the acetyl group. byjus.comsigmaaldrich.com

Formation of Electrophile: The acylating agent (e.g., acetyl chloride) reacts with a Lewis acid catalyst (e.g., AlCl₃), if used, to form a highly electrophilic acylium ion (CH₃CO⁺), which is stabilized by resonance. byjus.comsigmaaldrich.com Given pyrrole's high reactivity, the reaction can sometimes proceed even with the less reactive anhydride without a strong catalyst. quora.comyoutube.com

Electrophilic Attack: The electron-rich N-propylpyrrole attacks the acylium ion. The attack occurs predominantly at the C2 position due to the superior resonance stabilization of the resulting cationic intermediate. uobaghdad.edu.iqchegg.com

Deprotonation: A base (which can be the Lewis acid complex or the solvent) removes the proton from the C2 position, restoring the aromaticity of the pyrrole ring and yielding the final product, this compound. byjus.com

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound allows for potential intramolecular reactions, provided additional functional groups are present or introduced.

Intramolecular Cyclization: While the parent molecule does not spontaneously cyclize, modification of the N-propyl chain could enable intramolecular cyclization.

Cyclization onto the Pyrrole Ring: If the N-propyl chain were functionalized with an electrophilic center (e.g., by converting the terminal methyl to a -CH₂CH₂CH₂-LG, where LG is a leaving group), an intramolecular Friedel-Crafts-type alkylation could occur. This would most likely involve attack from the C5 position of the pyrrole ring to form a new fused ring system.

Cyclization involving the Ethanone Moiety: A nucleophilic group introduced at the end of the propyl chain (e.g., a hydroxyl or amino group) could potentially attack the electrophilic carbonyl carbon of the ethanone group. This would lead to the formation of a heterocyclic fused ring system incorporating the nitrogen of the pyrrole and the new nucleophile.

Rearrangement Pathways: Rearrangement reactions in substituted pyrroles can occur under certain conditions, often catalyzed by acid.

Alkyl Group Rearrangement: While not common for primary alkyl groups like propyl, bulkier alkyl groups (e.g., t-butyl) on a pyrrole ring have been observed to rearrange from one position to another (e.g., from C4 to C5) under Friedel-Crafts conditions, driven by thermodynamic stability. cdnsciencepub.com

Rearrangement of Intermediates: During certain synthetic procedures, rearrangements of intermediates can lead to the formation of pyrroles. For example, the rearrangement of α-oximino ketenes can lead to highly substituted pyrroles. acs.org While not a direct rearrangement of the target compound, these pathways highlight the chemical flexibility of pyrrole precursors.

Computational and Theoretical Studies on 1 1 Propyl 1h Pyrrol 2 Yl Ethanone Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations offer a detailed view of the geometric parameters and electronic properties that govern the chemical nature of 1-(1-Propyl-1H-pyrrol-2-yl)ethanone.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For pyrrole (B145914) derivatives, DFT has been employed to explore their structural and electronic properties. researchgate.netmdpi.com In the case of this compound, DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a precise model of its molecular geometry.

For instance, studies on similar molecules, like N-(1H-pyrrol-2-yl) methylene)-4-methylaniline, have utilized DFT to investigate frontier molecular orbitals (FMOs), Fukui reactivity functions, and natural bond orbitals (NBOs). nih.gov Such analyses for this compound would reveal the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Basis Set Selection and Functional Evaluation

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. A basis set is a set of functions used to create the molecular orbitals. For molecules containing elements like carbon, nitrogen, and oxygen, Pople-style basis sets such as 6-31G(d,p) or more extensive sets like 6-311++G(d,p) are commonly used. mdpi.com The selection of the functional, such as B3LYP or PBE0, is also critical and is often validated by comparing calculated results with experimental data where available. The choice of an appropriate basis set and functional is a crucial first step in obtaining reliable theoretical predictions for the properties of this compound.

Prediction of Spectroscopic Parameters (Vibrational and NMR Spectra)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

Theoretical vibrational (infrared and Raman) spectra can be calculated using frequency analysis within DFT. These calculations can predict the frequencies and intensities of the vibrational modes of this compound. By comparing the computed spectrum with experimental data, a detailed assignment of the spectral bands can be achieved.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. mdpi.com While experimental NMR data for 2-acetylpyrrole (B92022) exists, theoretical calculations for this compound would predict the ¹H and ¹³C chemical shifts, accounting for the influence of the N-propyl group on the electronic environment of the pyrrole ring and the acetyl group. nih.gov Recent advancements in machine learning have also shown promise in accurately predicting ¹H NMR chemical shifts from chemical structures. nih.govnih.gov

Conformational Analysis and Stability Predictions

The presence of the flexible N-propyl group in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and to determine their relative stabilities.

Computational methods can be used to perform a systematic search of the conformational space. By calculating the potential energy surface, the various low-energy conformers and the transition states that connect them can be identified. The relative energies of these conformers determine their population at a given temperature. For instance, the orientation of the propyl group relative to the pyrrole ring and the orientation of the acetyl group are key conformational variables that would be explored.

Reaction Pathway Elucidation and Transition State Analysis

Theoretical calculations can be used to model chemical reactions and to understand their mechanisms in detail. For this compound, this could involve studying its synthesis, such as the acylation of N-propylpyrrole, or its subsequent reactions.

By mapping the potential energy surface of a reaction, the reactants, products, intermediates, and transition states can be located. The energy barrier, determined by the energy of the transition state relative to the reactants, provides information about the reaction rate. For example, studies on the Friedel-Crafts acylation of N-arylsulfonylpyrroles have shown that the reaction can proceed via different pathways depending on the Lewis acid used, leading to different isomers. nih.gov Similar computational investigations could elucidate the preferred reaction pathways for the synthesis of this compound.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including the interactions between molecules. nih.gov An MD simulation of this compound, either in a pure liquid state or in solution, would reveal how the molecules interact with each other and with solvent molecules.

These simulations can provide insights into properties such as diffusion coefficients, radial distribution functions (which describe the local structure of the liquid), and the formation of intermolecular hydrogen bonds or other non-covalent interactions. Understanding these intermolecular forces is crucial for predicting the macroscopic properties of the substance, such as its boiling point, viscosity, and solubility.

Applications in Advanced Materials Science and Chemical Biology

Integration into Functional Materials (e.g., Electronic Materials)

The pyrrole (B145914) ring is a fundamental building block for conducting polymers, with polypyrrole being one of the most extensively studied examples due to its high conductivity, environmental stability, and biocompatibility. The properties of polypyrrole can be finely tuned by introducing substituents onto the pyrrole monomer. The parent compound, 2-acetylpyrrole (B92022), can be polymerized to form poly(2-acetylpyrrole), which has shown potential for optoelectronic applications.

The introduction of an N-propyl group in 1-(1-Propyl-1H-pyrrol-2-yl)ethanone offers a strategic modification for the development of advanced electronic materials. N-alkylation in pyrrole monomers is a common strategy to enhance the solubility and processability of the resulting polymers, which are often intractable. The propyl group can increase the solubility of the monomer and the resulting polymer in organic solvents, facilitating the fabrication of thin films and other device structures. Furthermore, the electronic properties of the polymer can be modulated by the N-substituent. The electron-donating nature of the alkyl group can influence the oxidation potential of the monomer and the bandgap of the polymer, thereby tuning its conductivity and optical properties.

While direct studies on polymers derived exclusively from this compound are not extensively documented, the principles of polymer chemistry suggest its potential as a comonomer in the synthesis of copolymers with tailored properties. By incorporating this monomer into a polypyrrole or other conducting polymer backbone, it is possible to introduce specific functionalities that can lead to materials with applications in sensors, organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. The acetyl group, in particular, can serve as a site for further post-polymerization modification, allowing for the attachment of other functional moieties.

Table 1: Potential Effects of N-Propyl Substitution on Polypyrrole Properties

PropertyEffect of N-Propyl GroupRationale
Solubility IncreasedThe alkyl chain disrupts intermolecular packing, enhancing solubility in organic solvents.
Processability ImprovedEnhanced solubility allows for solution-based processing techniques like spin-coating.
Conductivity ModulatedThe electron-donating nature of the alkyl group can alter the electronic structure of the polymer.
Band Gap TunableChanges in the electronic structure can lead to a tunable optical band gap.

Role in Chemical Probe Development

In the field of chemical biology, small molecules that can selectively interact with biological targets, such as proteins, are invaluable tools known as chemical probes. These probes are essential for elucidating biological pathways and validating new drug targets. The development of effective chemical probes often involves the synthesis of a library of related compounds to optimize potency, selectivity, and cell permeability.

The 2-acetylpyrrole scaffold is present in various biologically active molecules and serves as a key pharmacophore. The strategic modification of this scaffold is a common approach in medicinal chemistry. The introduction of an N-propyl group, as seen in this compound, is a classic example of such a modification. N-alkylation can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov For instance, increasing the lipophilicity with a propyl group can enhance a compound's ability to cross cell membranes.

Furthermore, the N-substituent can influence the binding affinity and selectivity of the molecule for its target protein. nih.gov By systematically varying the N-alkyl chain length (e.g., methyl, ethyl, propyl), researchers can probe the steric and electronic requirements of a protein's binding pocket. Therefore, this compound represents a valuable member of a compound library for screening against various biological targets. Its acetyl group also provides a convenient handle for the attachment of reporter tags, such as fluorophores or biotin, which are used to visualize and isolate the molecular targets of the probe.

Table 2: Influence of N-Alkylation on Properties of Potential Chemical Probes

ParameterInfluence of N-Propyl GroupImplication for Chemical Probes
Lipophilicity IncreasedMay enhance membrane permeability and access to intracellular targets.
Target Binding ModulatedCan alter affinity and selectivity for the target protein.
Metabolic Stability Potentially alteredThe N-alkyl group can influence the rate and pathway of metabolic degradation.
Synthetic Accessibility HighAllows for the straightforward generation of analogues for structure-activity relationship (SAR) studies.

Contribution to Natural Product Synthesis and Analogues

Many natural products with important biological activities contain the pyrrole ring. 2-Acetylpyrrole itself is a naturally occurring compound found in various food items and is a known flavor component. chemicalbook.commedchemexpress.com It also serves as a synthetic precursor to other natural products, such as 2-acetyl-1-pyrroline (B57270), the key aroma compound in basmati rice. google.com

The synthesis of natural product analogues is a powerful strategy for discovering new therapeutic agents with improved properties. By starting with a known natural product scaffold like 2-acetylpyrrole and introducing modifications, such as N-alkylation, chemists can create novel compounds with potentially enhanced or different biological activities. This compound is an example of such an analogue. The synthesis of this compound allows for the exploration of the structure-activity relationships of the 2-acetylpyrrole class of natural products.

Moreover, substituted pyrroles are key intermediates in the total synthesis of more complex natural products. The functional groups on the pyrrole ring can be elaborated to construct intricate molecular architectures. The acetyl and N-propyl groups of this compound provide two distinct points for chemical manipulation, making it a versatile building block in organic synthesis. For instance, the acetyl group can undergo a variety of transformations, such as reduction, oxidation, or conversion to other functional groups, while the N-propyl group can influence the reactivity and conformational preferences of the pyrrole ring. Pyrrole derivatives are also used as intermediates in the production of pharmaceuticals and agrochemicals, highlighting the industrial relevance of compounds like this compound. google.com

Advanced Analytical Method Development and Validation for Pyrrole Ethanone Analysis

Methodologies for Purity and Degradation Product Identification

The stability of a drug substance is a critical quality attribute that must be thoroughly investigated. Forced degradation studies are a cornerstone of this process, providing insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods. biomedres.usnih.gov For 1-(1-Propyl-1H-pyrrol-2-yl)ethanone, a comprehensive forced degradation study would involve subjecting the compound to a variety of stress conditions, including hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress, as recommended by the International Council for Harmonisation (ICH) guidelines. nih.gov

A stability-indicating high-performance liquid chromatography (HPLC) method is the primary tool for separating the parent drug from its degradation products. biomedres.us The development of such a method for this compound would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Gradient elution would likely be necessary to achieve adequate separation of all degradation products, which may have a wide range of polarities.

Table 1: Illustrative HPLC Method Parameters for Purity and Degradation Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL

The identification of degradation products is a critical step in understanding the stability profile of this compound. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for this purpose. nih.gov The fragmentation patterns observed in the mass spectra provide structural information about the degradation products. For 2-substituted pyrrole (B145914) derivatives, fragmentation is significantly influenced by the nature of the substituent at the 2-position. nih.gov Common fragmentation pathways for N-alkyl-2-acylpyrroles may involve cleavage of the N-propyl group, fragmentation of the acetyl group, and cleavages within the pyrrole ring itself.

Table 2: Potential Degradation Pathways and Products of this compound

Stress ConditionPotential Degradation PathwayLikely Degradation Products
Acid Hydrolysis Hydrolysis of the ketone1-(1-Propyl-1H-pyrrol-2-yl)ethanol
Base Hydrolysis Cleavage of the N-propyl bond1-(1H-Pyrrol-2-yl)ethanone
**Oxidation (e.g., H₂O₂) **Oxidation of the pyrrole ringN-oxide derivatives, ring-opened products
Photolysis (UV light) Photolytic cleavageVarious fragmented and rearranged products
Thermal Stress General decompositionA mixture of smaller, volatile compounds

The validation of the analytical method is performed according to ICH guidelines to ensure it is fit for its intended purpose. nih.gov This involves demonstrating the method's specificity, linearity, range, accuracy, precision, and robustness.

Metabolomics Applications in Pyrrole Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful platform to understand the biological effects and metabolic fate of xenobiotics, including pyrrole derivatives. nih.govcreative-proteomics.com Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are the two primary analytical techniques employed in metabolomics. unl.edufrontiersin.org

In the context of this compound, metabolomics studies can be designed to investigate its metabolic pathways and identify its metabolites in biological systems. nih.govnih.gov Such studies often involve administering the compound to an in vitro (e.g., liver microsomes) or in vivo (e.g., animal models) system and analyzing biological samples (e.g., urine, plasma) to detect changes in the metabolic profile. The metabolic activation of pyrroles by cytochrome P-450 enzymes is a known pathway that can lead to the formation of reactive electrophilic species. nih.gov

NMR-based metabolomics offers the advantage of being highly quantitative and non-destructive, providing detailed structural information about metabolites. nih.govnih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments can be used to identify and quantify both the parent compound and its metabolites in complex biological matrices.

MS-based metabolomics, particularly when coupled with liquid chromatography (LC-MS), provides high sensitivity and the ability to detect a wide range of metabolites. unl.edu High-resolution mass spectrometry can provide accurate mass measurements, which aids in the determination of the elemental composition of unknown metabolites. Tandem mass spectrometry (MS/MS) can then be used to obtain structural information through fragmentation analysis. nih.gov

Table 3: Key Analytical Techniques in Metabolomics for Pyrrole Research

TechniqueStrengths for Pyrrole Metabolomics
NMR Spectroscopy - Quantitative analysis- Structural elucidation of novel metabolites- Non-destructive
Mass Spectrometry (LC-MS) - High sensitivity for detecting low-abundance metabolites- High throughput- Accurate mass measurements for formula determination

By applying these metabolomics approaches, researchers can build a comprehensive metabolic map of this compound, which is crucial for understanding its pharmacological and toxicological profile.

Analytical Strategies for Process Monitoring in Synthesis

The synthesis of functionalized pyrroles, such as this compound, often utilizes methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgorganic-chemistry.org To ensure the efficiency, consistency, and safety of the manufacturing process, robust analytical strategies for real-time monitoring are essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters and quality attributes. rsc.org

For the synthesis of this compound, in-situ spectroscopic techniques can be employed for real-time reaction monitoring. Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for this purpose, as it can track the disappearance of reactants and the appearance of the product by monitoring characteristic vibrational bands. nih.gov For instance, the consumption of the carbonyl groups of the 1,4-dicarbonyl starting material and the formation of the C-N bonds of the pyrrole ring can be monitored in real-time. nih.gov

Table 4: Application of PAT in the Synthesis of this compound

PAT ToolMonitored ParameterProcess Control Application
In-situ FTIR Concentration of reactants, intermediates, and productDetermination of reaction endpoint, kinetic analysis
Raman Spectroscopy Molecular structure and functional groupsMonitoring polymorphic forms, reaction progress
On-line HPLC Purity of the reaction mixture, formation of by-productsReal-time assessment of product quality and yield
Chemometrics Multivariate data analysisBuilding predictive models for process optimization

The integration of these PAT tools with chemometric approaches allows for the development of predictive models that can be used to control the process in real-time, ensuring consistent product quality and optimizing reaction conditions. researchgate.net The use of continuous flow synthesis for pyrrole derivatives further enhances the benefits of PAT, allowing for precise control over reaction parameters and facilitating rapid process optimization. syrris.com

Conclusion and Future Research Directions

Current Understanding of 1-(1-Propyl-1H-pyrrol-2-yl)ethanone Chemistry

The chemistry of this compound is well-grounded in the fundamental principles of pyrrole (B145914) synthesis and reactivity. Established methodologies like the Paal-Knorr synthesis, N-alkylation of 2-acetylpyrrole (B92022), and Friedel-Crafts acylation provide reliable and versatile routes for its preparation. cdnsciencepub.comorganic-chemistry.orgmdpi.com Its chemical behavior is predictable, with the acetyl group and the electron-rich pyrrole ring serving as the primary sites for chemical modification. While the compound itself is not extensively documented, its properties can be confidently inferred from the vast body of research on related N-substituted 2-acylpyrroles. acs.org This foundational knowledge allows it to be viewed as a valuable and accessible building block for more complex molecular architectures.

Unexplored Synthetic Avenues and Methodological Refinements

While classic synthetic routes are effective, there is considerable scope for methodological refinement. Future research could focus on developing greener and more efficient synthetic protocols. For instance, the use of enzyme-catalyzed Paal-Knorr reactions or solid-acid catalysts could offer milder conditions, easier workups, and improved sustainability compared to traditional acid-catalyzed methods. mdpi.comnih.gov Exploring novel C-H functionalization strategies directly on the N-propylpyrrole core could provide more atom-economical pathways to this and related ketones, bypassing the need for classical Friedel-Crafts conditions. rsc.org Furthermore, modern coupling techniques, such as copper-catalyzed metallaphotoredox reactions, could open new avenues for N-alkylation under exceptionally mild, room-temperature conditions. princeton.edu

Advanced Computational Modeling for Deeper Insights

Computational chemistry offers a powerful tool for gaining a deeper understanding of the structural and electronic properties of this compound. DFT (Density Functional Theory) calculations can be employed to predict and rationalize its spectroscopic data (NMR, IR) with high accuracy and to model its conformational preferences, such as the orientation of the acetyl and propyl groups relative to the pyrrole ring. researchgate.net Such studies can also elucidate its reactivity by mapping the electron density and predicting the sites most susceptible to electrophilic or nucleophilic attack. This computational insight can guide synthetic planning and help in the rational design of new derivatives with specific electronic or steric properties.

Expansion of SAR Studies with Novel Derivatizations

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, and 2-acylpyrroles are known to possess diverse biological activities. nih.govnih.gov There is a significant opportunity to use this compound as a starting point for Structure-Activity Relationship (SAR) studies. The acetyl group is a key handle for derivatization; for example, it can be converted into oximes, hydrazones, or chalcones, introducing new functional groups and potential points of interaction with biological targets. The N-propyl group's influence on lipophilicity and target engagement can be compared with other N-alkyl or N-aryl substituents. Systematic modifications at the C3, C4, and C5 positions of the pyrrole ring would further expand the chemical space, potentially leading to the discovery of potent and selective agents for targets like protein kinases, phosphodiesterases, or microbial enzymes. nih.govresearchgate.net

Emerging Applications in Interdisciplinary Fields

Beyond medicinal chemistry, the unique properties of this compound could be harnessed in other fields. In materials science, N-substituted pyrroles are monomers for conducting polymers like polypyrrole. mdpi.com The acetyl group in this compound could be used to create functionalized polymers with unique properties, such as sensor capabilities or improved solubility. In agricultural science, pyrrole derivatives have been investigated as herbicides and pesticides. The specific substitution pattern of this molecule could be explored for novel agrochemical applications. Furthermore, as a fragrant compound with a reported nutty or bread-like aroma, it and its derivatives could find use in the flavor and fragrance industry. thegoodscentscompany.com Exploring these interdisciplinary applications will require collaborative research and could unlock new value for this versatile chemical scaffold.

Q & A

Q. What are the recommended synthetic routes for 1-(1-Propyl-1H-pyrrol-2-yl)ethanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves alkylation of pyrrole derivatives followed by Friedel-Crafts acylation. For example, propyl groups can be introduced via N-alkylation using 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF). Subsequent acylation at the 2-position of the pyrrole ring employs acetyl chloride with Lewis acids like AlCl₃. Optimization of stoichiometry (e.g., excess acylating agent) and temperature control (0–25°C) minimizes side reactions, such as over-acylation or ring decomposition . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).

Q. How can NMR and X-ray crystallography be optimized for structural elucidation of this compound?

  • Methodological Answer :
  • NMR : Use deuterated solvents (e.g., CDCl₃) to resolve proton environments. Key signals include the pyrrole β-protons (δ 6.2–6.8 ppm), acetyl methyl (δ 2.4–2.6 ppm), and propyl chain protons (δ 0.9–1.8 ppm). 2D techniques (COSY, HSQC) confirm connectivity .
  • X-ray crystallography : Grow single crystals via slow evaporation (e.g., ethyl acetate/hexane). Refinement using SHELXL software (SHELX suite) resolves bond lengths and angles, particularly the planarity of the pyrrole ring and acetyl group orientation .

Q. What are the key physicochemical properties (e.g., logP, pKa) critical for experimental design?

  • Methodological Answer :
  • logP : Estimated at ~2.1 (via computational tools like MarvinSketch), indicating moderate hydrophobicity influenced by the propyl chain.
  • pKa : The pyrrole nitrogen (pKa ~4.5) protonates under acidic conditions, affecting solubility. Adjust buffer pH (e.g., pH 7.4 for biological assays) to maintain neutrality .
  • Thermal stability : TGA/DSC analysis (N₂ atmosphere) reveals decomposition >200°C, guiding storage conditions .

Advanced Research Questions

Q. How do substituents on the pyrrole ring (e.g., propyl vs. methyl or cyclohexyl) affect the compound’s electronic properties and reactivity?

  • Methodological Answer :
  • Electronic effects : The propyl group’s electron-donating nature increases pyrrole ring electron density, enhancing electrophilic substitution reactivity (e.g., halogenation). Compare with methyl (less steric hindrance) or cyclohexyl (higher hydrophobicity) using DFT calculations (e.g., Gaussian) to map frontier molecular orbitals .
  • Steric effects : Propyl’s bulkiness reduces accessibility at the 3- and 4-positions, directing reactions to the 5-position. Competitive experiments with bulky electrophiles (e.g., tert-butyl chloride) validate regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity) across studies?

  • Methodological Answer :
  • Assay standardization : Use CLSI guidelines for antimicrobial testing (e.g., MIC assays) with consistent bacterial strains (e.g., E. coli ATCC 25922).
  • Solvent controls : DMSO concentrations >1% may inhibit growth, confounding results. Validate via dose-response curves and negative controls .
  • Metabolite profiling : LC-MS identifies degradation products (e.g., oxidized pyrrole rings) that may contribute to variability .

Q. What computational approaches best predict the binding affinity of this compound with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., cytochrome P450). The acetyl group’s ketone oxygen often forms hydrogen bonds with active-site residues.
  • MD simulations : GROMACS simulations (100 ns) assess binding stability, focusing on propyl group interactions with hydrophobic pockets .

Q. How can enantioselective synthesis be designed for chiral derivatives of this compound?

  • Methodological Answer :
  • Chiral auxiliaries : Introduce a chiral center via asymmetric alkylation (e.g., Evans oxazolidinones) or enzymatic resolution (e.g., lipase-mediated ester hydrolysis).
  • Catalytic asymmetric synthesis : Use Pd-catalyzed cross-couplings with chiral ligands (e.g., BINAP) to control stereochemistry at the propyl chain .

Q. Which analytical techniques are most effective for quantifying trace impurities (e.g., alkylation byproducts) in synthesized batches?

  • Methodological Answer :
  • GC-MS : Detect volatile impurities (e.g., unreacted bromopropane) with a DB-5MS column (30 m × 0.25 mm).
  • HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to resolve polar byproducts (e.g., diacetylated pyrroles) with UV detection at 254 nm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.